molecular formula C12H13N3O3 B12889320 4'-Nitro-2-(1-pyrrolidinylimino)acetophenone CAS No. 25555-23-1

4'-Nitro-2-(1-pyrrolidinylimino)acetophenone

Cat. No.: B12889320
CAS No.: 25555-23-1
M. Wt: 247.25 g/mol
InChI Key: MMISGYGYGXBMMS-UKTHLTGXSA-N
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Description

1-(4-Nitrophenyl)-2-(pyrrolidin-1-ylimino)ethanone: is an organic compound characterized by the presence of a nitrophenyl group and a pyrrolidin-1-ylimino group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-nitrophenyl)-2-(pyrrolidin-1-ylimino)ethanone typically involves the reaction of 4-nitrobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and ethanol. The reaction is usually conducted at room temperature or slightly elevated temperatures to optimize yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrophenyl)-2-(pyrrolidin-1-ylimino)ethanone undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted nitrophenyl derivatives.

Scientific Research Applications

1-(4-Nitrophenyl)-2-(pyrrolidin-1-ylimino)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-nitrophenyl)-2-(pyrrolidin-1-ylimino)ethanone involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular processes. The pyrrolidin-1-ylimino group can interact with biological macromolecules, potentially affecting enzyme activity and receptor binding. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Nitrophenyl)-2-(pyrrolidin-1-yl)ethanone
  • 1-(4-Nitrophenyl)-2-(morpholin-1-yl)ethanone
  • 1-(4-Nitrophenyl)-2-(piperidin-1-yl)ethanone

Uniqueness

1-(4-Nitrophenyl)-2-(pyrrolidin-1-ylimino)ethanone is unique due to the presence of the pyrrolidin-1-ylimino group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

25555-23-1

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

(2E)-1-(4-nitrophenyl)-2-pyrrolidin-1-yliminoethanone

InChI

InChI=1S/C12H13N3O3/c16-12(9-13-14-7-1-2-8-14)10-3-5-11(6-4-10)15(17)18/h3-6,9H,1-2,7-8H2/b13-9+

InChI Key

MMISGYGYGXBMMS-UKTHLTGXSA-N

Isomeric SMILES

C1CCN(C1)/N=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1CCN(C1)N=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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